REACTION_SMILES
|
[CH2:40]1[CH2:41][CH2:42][CH2:43][CH2:44][CH2:45]1.[CH2:6]([Li:7])[CH2:8][CH2:9][CH3:10].[CH3:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39].[Cl-:27].[Cl:11][c:12]1[cH:13][cH:14][c:15]([C:16](=[O:17])[c:18]2[cH:19][cH:20][c:21]([Cl:24])[cH:22][cH:23]2)[cH:25][cH:26]1.[NH4+:28].[O:29]1[CH2:30][CH2:31][CH2:32][CH2:33]1.[cH:1]1[cH:2][n:3][s:4][cH:5]1>>[cH:1]1[cH:2][n:3][s:4][c:5]1[C:16]([c:15]1[cH:14][cH:13][c:12]([Cl:11])[cH:26][cH:25]1)([OH:17])[c:18]1[cH:19][cH:20][c:21]([Cl:24])[cH:22][cH:23]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(c1ccc(Cl)cc1)c1ccc(Cl)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1cnsc1
|
Name
|
|
Type
|
product
|
Smiles
|
OC(c1ccc(Cl)cc1)(c1ccc(Cl)cc1)c1ccns1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |